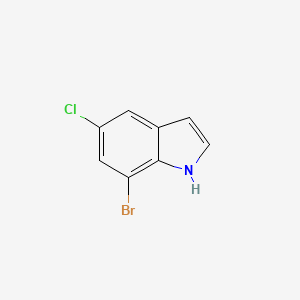

7-Bromo-5-chloro-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQDZTGRYHTJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646826 | |

| Record name | 7-Bromo-5-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292636-08-9 | |

| Record name | 7-Bromo-5-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-5-chloro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-5-chloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Bromo-5-chloro-1H-indole is a halogenated indole derivative that serves as a critical building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom at the 7-position and a chlorine atom at the 5-position, offers distinct and complementary reactivity for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in drug discovery. The strategic placement of two different halogens makes this scaffold highly valuable for sequential, site-selective modifications, such as palladium-catalyzed cross-coupling reactions, enabling the development of novel therapeutic agents and functional organic materials.

Core Chemical Identity and Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its core identity and physical characteristics. These properties dictate storage conditions, solvent selection, and reaction parameters.

CAS Number: 292636-08-9[1][2][3][4]

The Chemical Abstracts Service (CAS) Registry Number is a unique identifier for this specific chemical substance, ensuring unambiguous identification in literature, patents, and commercial catalogs.

Physicochemical Data

The predictable behavior of this compound in a laboratory setting is governed by its physical and chemical properties. The data presented below, including predicted values, provides a baseline for experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrClN | [1][2] |

| Molecular Weight | 230.49 g/mol | [1][4] |

| Appearance | Off-white to light yellow solid | [1] |

| Boiling Point | 348.1 ± 22.0 °C (Predicted) | [1] |

| Density | 1.772 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.42 ± 0.30 (Predicted) | [1] |

| Storage | Inert atmosphere (Argon or Nitrogen), 2-8°C | [1][2] |

Rationale for Storage: The recommended storage under an inert atmosphere at refrigerated temperatures is crucial for preventing degradation.[1][2] Indole rings, particularly when functionalized with electron-withdrawing halogens, can be susceptible to oxidation or other atmospheric reactions over time.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted indoles like this compound requires regiochemical control. While multiple synthetic routes to indole cores exist, a common approach for this specific molecule involves the cyclization of a suitably substituted aniline precursor.

A representative synthesis involves the ring closure reduction of a compound like 1-(2-Amino-3-bromo-5-chloro-phenyl)ethanone.[1] Another plausible pathway, adapted from general indole syntheses, involves the reaction of 2-bromo-4-chloro-1-nitrobenzene with a vinyl Grignard reagent, followed by cyclization.[5]

Representative Synthetic Workflow

The following diagram illustrates a conceptual synthetic pathway. The choice of a vinyl Grignard reagent to introduce the two-carbon unit necessary for indole formation is a key step, followed by a reduction and cyclization cascade.

Caption: Conceptual workflow for the synthesis of this compound.

In-Depth Protocol: A General Approach

This protocol is a generalized representation and should be optimized for specific laboratory conditions.

-

Reaction Setup: A flame-dried, three-neck round-bottom flask is charged with 2-bromo-4-chloro-1-nitrobenzene dissolved in anhydrous tetrahydrofuran (THF) under a positive pressure of argon.[5]

-

Expert Insight: The use of anhydrous THF and an inert atmosphere is critical as Grignard reagents are highly reactive with water and atmospheric oxygen.

-

-

Grignard Addition: The solution is cooled to -40°C in a dry ice/acetone bath. Vinylmagnesium bromide (1M solution in THF) is added dropwise via a syringe pump over 1 hour.[5] The reaction is maintained at this temperature for an additional hour before being allowed to warm to room temperature.

-

Expert Insight: Slow, controlled addition at low temperature minimizes side reactions and ensures the selective addition of the vinyl group.

-

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Expert Insight: NH₄Cl is a mild acid source used to protonate the intermediate alkoxide and neutralize any remaining Grignard reagent without causing unwanted side reactions that a strong acid might induce.

-

-

Extraction & Intermediate Isolation: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude intermediate is then purified by column chromatography.[5]

-

Reductive Cyclization: The purified intermediate is dissolved in a mixture of acetic acid and ethanol. Iron powder is added portion-wise, and the mixture is heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Expert Insight: The Fe/AcOH system is a classic and cost-effective method for reducing nitro groups to amines, which then undergo an in-situ acid-catalyzed cyclization to form the indole ring.

-

-

Final Workup and Purification: Upon completion, the reaction mixture is cooled, filtered through a pad of Celite to remove the iron salts, and the solvent is evaporated. The residue is redissolved in ethyl acetate, washed with saturated sodium bicarbonate solution to neutralize the acetic acid, washed with brine, dried over MgSO₄, and concentrated. The final product, this compound, is purified by recrystallization or column chromatography to yield an off-white solid.

Applications in Drug Discovery & Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[6] Halogenated indoles, such as this compound, are particularly valuable as intermediates. The differential reactivity of the C-Br and C-Cl bonds allows for selective, sequential functionalization.

The bromine atom at the 7-position is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of diverse aryl, alkenyl, and alkynyl groups.[7] The chlorine atom at the 5-position is less reactive under these conditions, allowing it to be retained or functionalized in a subsequent step under different catalytic conditions. This differential reactivity is a powerful tool for building molecular complexity.

Caption: Role of this compound in a drug discovery pipeline.

This scaffold is an indispensable precursor for synthesizing novel pharmacologically active compounds, particularly kinase inhibitors and serotonin receptor modulators.[7] The strategic introduction of halogen atoms can significantly enhance the binding affinity of a molecule to its biological target and improve its pharmacokinetic properties.[6]

Safety, Handling, and Disposal

As with any halogenated aromatic compound, this compound must be handled with appropriate care in a laboratory setting.

Hazard Identification

-

Health Hazards: Causes skin and serious eye irritation.[2][8] May cause respiratory irritation.[2][8] Harmful if swallowed.[2]

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning[2]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment:

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][12] Do not allow the product to enter drains.[11]

Conclusion

This compound (CAS No. 292636-08-9) is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery and materials science. Its di-halogenated structure provides chemists with a powerful tool for creating complex and diverse molecules through controlled, regioselective synthesis. A comprehensive understanding of its properties, synthesis, and safe handling procedures is essential for unlocking its full potential in the research and development landscape.

References

- 1. 7-BROMO-5-CHLOROINDOLE CAS#: 292636-08-9 [m.chemicalbook.com]

- 2. achmem.com [achmem.com]

- 3. 292636-08-9 | this compound - AiFChem [aifchem.com]

- 4. capotchem.com [capotchem.com]

- 5. echemi.com [echemi.com]

- 6. mdpi.com [mdpi.com]

- 7. 5-bromo-7-chloro-1H-indole | RUO | Building Block [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. aksci.com [aksci.com]

- 11. capotchem.com [capotchem.com]

- 12. fishersci.com [fishersci.com]

7-Bromo-5-chloro-1H-indole synthesis from 2-bromo-4-chloro-1-nitrobenzene

An In-Depth Technical Guide to the Synthesis of 7-Bromo-5-chloro-1H-indole from 2-Bromo-4-chloro-1-nitrobenzene

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1] Specifically, halogenated indoles such as this compound serve as versatile intermediates for the synthesis of complex molecular architectures through cross-coupling reactions. This guide provides a comprehensive, in-depth technical overview for the synthesis of this compound, starting from the readily available precursor, 2-bromo-4-chloro-1-nitrobenzene. We will focus on the Bartoli indole synthesis, a powerful and highly regioselective method ideally suited for this transformation. This document is intended for researchers, chemists, and drug development professionals, offering not just a protocol, but also the underlying mechanistic principles and field-proven insights to ensure successful execution.

Strategic Analysis: Selecting the Optimal Synthetic Pathway

The transformation of an ortho-substituted nitroarene to a 7-substituted indole presents a specific synthetic challenge. While numerous methods for indole synthesis exist, such as the Fischer, Madelung, and Reissert syntheses, they are often ill-suited for this particular substitution pattern without extensive precursor modifications.[2][3][4]

The Bartoli indole synthesis , discovered by Giuseppe Bartoli and his colleagues in 1989, stands out as the most direct and efficient route.[5][6] This reaction is specifically designed for the conversion of ortho-substituted nitroarenes into 7-substituted indoles using vinyl Grignard reagents.[7][8] The starting material, 2-bromo-4-chloro-1-nitrobenzene, is perfectly primed for this reaction due to the presence of a bromine atom ortho to the nitro group. This ortho substituent is not a limitation but a crucial requirement for the reaction's success, as it sterically facilitates the key mechanistic step, a[2][2]-sigmatropic rearrangement, leading to higher yields.[6][7][9]

The Bartoli Indole Synthesis: A Mechanistic Deep Dive

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Bartoli synthesis is a sophisticated sequence of reactions where three equivalents of the vinyl Grignard reagent are consumed to construct the indole ring from the nitroarene.[6][7]

The mechanism proceeds through the following key stages:

-

Initial Grignard Addition: The first equivalent of the vinyl Grignard reagent attacks one of the oxygen atoms of the nitro group, forming an unstable intermediate.[7][10]

-

Nitrosoarene Formation: This intermediate spontaneously decomposes to form an ortho-substituted nitrosoarene and a magnesium salt.[7][8] This nitroso intermediate has been successfully isolated from the reaction mixture.[7]

-

Second Grignard Addition: A second equivalent of the vinyl Grignard reagent adds to the nitrosoarene.[7]

-

[2][2]-Sigmatropic Rearrangement: This is the critical, yield-determining step. The steric hindrance provided by the ortho-bromo group on the nitroarene forces a[2][2]-sigmatropic rearrangement, forming a new carbon-carbon bond and establishing the core structure of the indole.[6][7]

-

Cyclization & Tautomerization: The intermediate generated from the rearrangement undergoes intramolecular cyclization, where the nitrogen atom attacks a newly formed carbonyl group, followed by tautomerization.[7][9]

-

Deprotonation and Salt Formation: A third equivalent of the Grignard reagent acts as a base, deprotonating the intermediate to form a dimagnesium indole salt.[7][9]

-

Aromatization: Upon aqueous acidic workup (e.g., with ammonium chloride), the salt is protonated, water is eliminated, and the final aromatic indole product is formed.[5][11]

Mechanistic Diagram

Caption: Figure 1: Reaction Mechanism of the Bartoli Indole Synthesis.

Experimental Protocol and Workflow

This protocol is a robust procedure for the synthesis of this compound. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Molarity (M) | Equivalents | Amount |

| 2-Bromo-4-chloro-1-nitrobenzene | 236.44 | - | 1.0 | 5.0 g (21.1 mmol) |

| Vinylmagnesium bromide | - | 1.0 M in THF | 3.0 | 63.4 mL (63.4 mmol) |

| Anhydrous Tetrahydrofuran (THF) | - | - | - | 150 mL |

| 20% Aqueous NH₄Cl solution | - | - | - | 100 mL |

| Ethyl acetate (EtOAc) | - | - | - | As needed for extraction |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | As needed for drying |

| Silica Gel | - | - | - | For column chromatography |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 2-bromo-4-chloro-1-nitrobenzene (5.0 g, 21.1 mmol).

-

Dissolution: Under a positive pressure of nitrogen, add anhydrous THF (150 mL) to the flask and stir until the starting material is fully dissolved.

-

Cooling: Cool the solution to -40 °C using a dry ice/acetone bath. It is crucial to maintain a low temperature to control the exothermic reaction.[5]

-

Grignard Addition: Add the vinylmagnesium bromide solution (1.0 M in THF, 63.4 mL, 63.4 mmol) dropwise via the dropping funnel over a period of 60 minutes, ensuring the internal temperature does not rise above -35 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir at this temperature for an additional 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Quenching: Once the reaction is deemed complete, cool the mixture back to -40 °C. Quench the reaction by the slow, dropwise addition of 20% aqueous ammonium chloride solution (100 mL).[12] This step is highly exothermic; careful addition is critical.

-

Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).[12]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.[13]

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow for Synthesis.

Field Insights and Self-Validating Systems

A robust protocol is self-validating. Here, we dissect the causality behind the key experimental choices to empower the researcher with a deeper understanding.

-

Why Three Equivalents of Grignard Reagent? This is a common point of inquiry and is directly explained by the mechanism. The first equivalent is consumed to form the nitroso intermediate, the second is incorporated into the indole ring structure, and the third acts as a base to facilitate the final steps leading to the stable indole salt.[6][7][9] Using fewer than three equivalents will result in incomplete conversion and lower yields.

-

The Critical Role of the Ortho Substituent: The Bartoli synthesis is often unsuccessful for nitroarenes lacking an ortho substituent.[7][9] The steric bulk of the ortho-bromo group is essential; it creates a conformational bias that favors the transition state of the[2][2]-sigmatropic rearrangement, effectively directing the reaction towards indole formation.[6][7] In its absence, alternative reaction pathways, such as simple reduction to anilines, may dominate.[5]

-

Temperature Control is Non-Negotiable: Grignard reagents are highly reactive and can participate in numerous side reactions, including reduction of the nitro group.[10][14] Maintaining low temperatures (-40 °C to -20 °C) is critical to suppress these side pathways and favor the desired nucleophilic addition cascade.[5]

-

Dobbs Modification - A Note on Flexibility: Adrian Dobbs enhanced the scope of the Bartoli synthesis by demonstrating that an ortho-bromine can be used as a "transient" directing group.[7][8] It facilitates the indole synthesis and can then be selectively removed in a subsequent step using radical dehalogenation (e.g., AIBN and tributyltin hydride). This is a valuable consideration for drug development professionals, as it means the this compound synthesized via this guide can serve as a precursor to 5-chloro-1H-indole if desired, adding significant flexibility to a synthetic campaign.[7]

Conclusion

The Bartoli indole synthesis provides a powerful, regioselective, and efficient pathway for the preparation of this compound from 2-bromo-4-chloro-1-nitrobenzene. Its success hinges on the strategic use of an ortho-substituted nitroarene, which is a key design feature of the reaction. By understanding the intricate mechanism and the rationale behind the experimental conditions, researchers can reliably execute this synthesis. The resulting halogenated indole is a high-value building block, poised for further functionalization in the pursuit of novel therapeutics and complex organic molecules.

References

- 1. One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bhu.ac.in [bhu.ac.in]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 7. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Bartoli_indole_synthesis [chemeurope.com]

- 9. jk-sci.com [jk-sci.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Bartoli (Indole Synthesis) [quimicaorganica.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. achmem.com [achmem.com]

- 14. pubs.acs.org [pubs.acs.org]

Spectroscopic data of 7-Bromo-5-chloro-1H-indole

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Bromo-5-chloro-1H-indole

Abstract

This compound is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a functionalized indole, it serves as a versatile building block for the synthesis of more complex, biologically active molecules.[1][2] The precise arrangement of its chloro and bromo substituents offers unique opportunities for regioselective modifications, such as palladium-catalyzed cross-coupling reactions.[3] Accurate structural confirmation and purity assessment are paramount for its application in drug development and materials science. This guide provides a comprehensive framework for the spectroscopic analysis of this compound. While direct, publicly archived spectra for this specific compound are sparse, this document leverages established principles of spectroscopic interpretation for halogenated indoles to present a predictive but technically grounded analysis. We will detail the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing researchers with the necessary tools to acquire, interpret, and validate their own experimental data.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses an indole core with halogen substituents on the benzene ring at positions 5 and 7. The electron-withdrawing nature of these halogens significantly influences the electronic environment of the entire ring system, which is directly reflected in its spectroscopic output.

Figure 1: Chemical structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural verification.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The protons on the pyrrole ring (H2, H3) and the benzene ring (H4, H6) will exhibit characteristic chemical shifts and multiplicities. The N-H proton signal is often broad and its position is solvent-dependent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| NH -1 | 8.2 - 8.5 | Broad Singlet (br s) | - | The N-H proton of indoles is typically deshielded and appears as a broad signal due to quadrupole broadening and potential solvent exchange.[4] |

| CH -2 | 7.3 - 7.5 | Doublet of Doublets (dd) | J2,3 ≈ 3.0, J2,NH ≈ 2.5 | This proton is adjacent to the nitrogen and will couple to both H3 and the N-H proton.[5] |

| CH -3 | 6.5 - 6.7 | Doublet of Doublets (dd) | J3,2 ≈ 3.0, J3,4 ≈ 0.8 | Located on the electron-rich pyrrole ring, it appears relatively upfield and shows coupling to H2 and a small long-range coupling to H4. |

| CH -4 | 7.6 - 7.8 | Doublet (d) | J4,6 ≈ 1.8 | This proton is deshielded by the adjacent C-3a/C-7a bridge and the bromine at C7. It exhibits meta-coupling to H6. |

| CH -6 | 7.2 - 7.4 | Doublet (d) | J6,4 ≈ 1.8 | This proton is ortho to the chlorine at C5 and meta to the bromine at C7, showing meta-coupling to H4. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon framework. The chemical shifts are highly sensitive to the electronic effects of the halogen substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C -2 | 123 - 126 | The C2 carbon of the indole ring.[6] |

| C -3 | 102 - 105 | Typically the most upfield carbon in the indole system due to its high electron density.[7] |

| C -3a | 128 - 131 | A quaternary carbon at the ring junction. |

| C -4 | 123 - 125 | Aromatic CH carbon, influenced by the adjacent C-3a and C-5-Cl. |

| C -5 | 127 - 130 | A quaternary carbon directly attached to chlorine; its signal will be shifted downfield due to the inductive effect. |

| C -6 | 121 - 124 | Aromatic CH carbon, influenced by both C-5-Cl and C-7-Br. |

| C -7 | 115 - 118 | A quaternary carbon directly attached to bromine. The C-Br bond causes a moderate downfield shift. |

| C -7a | 134 - 137 | A quaternary carbon at the ring junction, adjacent to the nitrogen atom, typically appearing downfield.[6] |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) should be added as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, spectral width of 12-16 ppm, relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

-

Self-Validation: Perform a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent, helping to validate assignments made from the broadband-decoupled spectrum.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H NMR signals and reference the spectra to the TMS peak.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]

- 4. m.youtube.com [m.youtube.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

1H NMR and 13C NMR of 7-Bromo-5-chloro-1H-indole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-Bromo-5-chloro-1H-indole

Abstract

This compound is a halogenated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Its structural integrity is paramount for understanding its biological activity and structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of such molecules. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound. Rather than merely presenting data, we delve into the predictive analysis of chemical shifts and coupling constants, grounded in the fundamental principles of NMR and substituent effects. This document serves as a practical reference for researchers, offering not only spectral interpretation but also robust, field-proven protocols for sample preparation and data acquisition.

Introduction: The Significance of Halogenated Indoles and NMR

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals and bioactive natural products. The strategic placement of halogen atoms, such as bromine and chlorine, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. Consequently, the synthesis and characterization of polysubstituted indoles like this compound are routine in modern drug development pipelines.

In this context, NMR spectroscopy stands as the gold standard for structural verification.[1] It provides precise, atom-level information about the molecular framework, confirming substituent positions and overall connectivity. This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra of the title compound, explaining the rationale behind the expected peak positions and splitting patterns.

Foundational Principles: Interpreting the Indole Spectrum

The NMR spectrum of an indole is a composite of signals from its two fused rings: the electron-rich pyrrole ring and the substituted benzene ring. The chemical shifts are governed by the anisotropic magnetic field generated by the aromatic π-electron system and the electronic effects of the substituents.[2]

-

Pyrrole Ring Protons (H-2, H-3): The protons on the pyrrole ring are distinct. H-3 is typically more shielded (appears at a lower ppm value) than H-2.[3]

-

Benzene Ring Protons (H-4, H-6): In this compound, only two protons remain on the benzene ring. Their chemical shifts are heavily influenced by the ortho/para-directing chloro group and the ortho-directing bromo group.

-

NH Proton (H-1): The N-H proton is a broad singlet that appears far downfield, and its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding.[4]

The structure and standard numbering convention for this compound are presented below.

Caption: Structure of this compound with IUPAC numbering.

Predictive ¹H NMR Analysis

The predicted ¹H NMR spectrum in a typical solvent like DMSO-d₆ is detailed below. DMSO-d₆ is often chosen for its ability to solubilize a wide range of compounds and for preventing the exchange of the N-H proton, which often appears as a sharp signal.

-

H-1 (N-H): Expected to be a broad singlet far downfield, likely in the δ 11.0-12.0 ppm range. Its broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential hydrogen exchange.

-

H-2: This proton is adjacent to the nitrogen atom. It typically appears as a triplet (or more complex multiplet due to coupling with H1 and H3). The electron-withdrawing nature of the adjacent nitrogen and the aromatic system places it around δ 7.5-7.7 ppm .

-

H-3: This proton is generally more shielded than H-2. It will couple with H-1 and H-2, appearing as a triplet or doublet of doublets around δ 6.5-6.7 ppm .

-

H-4: This proton is on the benzene ring, ortho to the bromine at C-7. It experiences deshielding from the bromine and the ring current. It will appear as a doublet, coupling only with H-6 (a four-bond meta-coupling, J ≈ 2-3 Hz). Its predicted shift is δ 7.6-7.8 ppm .

-

H-6: This proton is situated between the chlorine and bromine atoms. It will appear as a doublet due to meta-coupling with H-4 (J ≈ 2-3 Hz). The combined electron-withdrawing effects will place it around δ 7.2-7.4 ppm .

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | 11.0 - 12.0 | br s | - |

| H-2 | 7.5 - 7.7 | t | J ≈ 2.5 - 3.0 |

| H-3 | 6.5 - 6.7 | t | J ≈ 2.5 - 3.0 |

| H-4 | 7.6 - 7.8 | d | J ≈ 2.0 |

| H-6 | 7.2 - 7.4 | d | J ≈ 2.0 |

Predictive ¹³C NMR Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the local electronic environment, with halogen substituents exerting predictable effects.

-

C-2 & C-3: These are carbons of the pyrrole ring. C-2 is typically found further downfield than C-3.[5] Expected shifts are δ 124-127 ppm for C-2 and δ 101-104 ppm for C-3.

-

C-3a & C-7a (Bridgehead Carbons): These quaternary carbons are part of the ring fusion. C-7a, adjacent to the nitrogen, is expected around δ 135-137 ppm . C-3a is typically more shielded, predicted at δ 128-130 ppm .

-

C-4 & C-6: These are the proton-bearing carbons on the benzene ring. Their shifts are influenced by the adjacent halogens. C-4 is predicted around δ 123-125 ppm , and C-6 around δ 120-122 ppm .

-

C-5 (Cl-substituted): The carbon directly attached to chlorine (ipso-carbon) is deshielded. It is expected to appear around δ 125-128 ppm .[4]

-

C-7 (Br-substituted): The carbon directly attached to bromine is significantly shielded compared to a non-substituted carbon due to the "heavy atom effect". It is predicted to be the most upfield of the benzene ring carbons, around δ 103-106 ppm .

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 124 - 127 |

| C-3 | 101 - 104 |

| C-3a | 128 - 130 |

| C-4 | 123 - 125 |

| C-5 | 125 - 128 |

| C-6 | 120 - 122 |

| C-7 | 103 - 106 |

| C-7a | 135 - 137 |

Experimental Protocols

To obtain high-quality, reproducible NMR data, adherence to standardized protocols is essential. The following sections detail the best practices for sample preparation and data acquisition.

Protocol 1: NMR Sample Preparation

This protocol ensures a clean, homogeneous sample, which is critical for high-resolution spectra.

References

The Solubility Profile of 7-Bromo-5-chloro-1H-indole: A Technical Guide for Drug Discovery Professionals

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. Among these, solubility stands as a critical determinant of a compound's developability, influencing everything from in vitro assay performance to in vivo bioavailability. This technical guide provides an in-depth exploration of the solubility of 7-Bromo-5-chloro-1H-indole, a halogenated indole derivative of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework for understanding its solubility and a practical guide for its experimental determination.

Understanding the Molecule: Physicochemical Context

This compound is a di-halogenated indole with the molecular formula C₈H₅BrClN and a molecular weight of approximately 230.49 g/mol .[1][2][3] The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of halogen atoms can significantly modulate a molecule's biological activity, metabolic stability, and physicochemical properties. The presence of both a bromine and a chlorine atom on the indole ring of this compound imparts a degree of lipophilicity and alters the electron distribution of the aromatic system, which in turn governs its interactions with various solvents.

Based on its structure, this compound is a crystalline solid at room temperature.[1] Its solubility is expected to be low in aqueous media due to the hydrophobic nature of the di-halogenated benzene ring and the indole nucleus. The N-H group of the indole ring can act as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor, allowing for some interaction with polar protic solvents. However, the overall nonpolar character of the molecule is anticipated to dominate its solubility profile.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a foundational concept for predicting the solubility of a compound in various solvents.[4][5] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of organic solvents can be broadly categorized as polar protic (e.g., alcohols), polar aprotic (e.g., acetone, DMSO), and nonpolar (e.g., hexane, toluene).[4]

For this compound, we can predict its solubility based on these principles:

-

Nonpolar Solvents: Due to the significant nonpolar surface area of the di-halogenated indole, it is expected to exhibit good solubility in nonpolar solvents like toluene and hexane, driven by van der Waals interactions.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful solvents for a wide range of organic compounds. They possess large dipole moments and can accept hydrogen bonds, which should facilitate the dissolution of this compound.

-

Polar Protic Solvents: Alcohols such as methanol and ethanol are expected to be moderately effective solvents. They can engage in hydrogen bonding with the indole N-H group, but the nonpolar halogenated part of the molecule will limit its overall solubility compared to more polar aprotic solvents.

-

Aqueous Solubility: As previously mentioned, the aqueous solubility is predicted to be very low.

To provide a more quantitative prediction, computational models can be employed. The SwissADME web tool, a widely used resource in drug discovery, provides predicted solubility values (logS).[6][7] These predictions are based on the topological properties of the molecule and are valuable for initial assessment.

Predicted Solubility of this compound

The following table summarizes the predicted solubility of this compound in a range of common organic solvents. The qualitative predictions are based on the principles of "like dissolves like," and the quantitative prediction for water solubility is generated using the SwissADME web tool.

| Solvent | Solvent Type | Predicted Solubility |

| Water | Polar Protic | Very Low (logS: -4.5)[6][7] |

| Methanol | Polar Protic | Moderate |

| Ethanol | Polar Protic | Moderate |

| Acetone | Polar Aprotic | High |

| Acetonitrile | Polar Aprotic | Moderate to High |

| Dichloromethane | Halogenated | High |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High |

| Toluene | Nonpolar | Moderate to High |

| Hexane | Nonpolar | Low to Moderate |

Disclaimer: The qualitative predictions are based on chemical principles and are for guidance only. The quantitative value is a computational prediction. Experimental verification is essential for accurate solubility determination.

Experimental Determination of Thermodynamic Solubility

For definitive solubility data, experimental determination is crucial. The "gold standard" for measuring the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method. This method involves allowing an excess of the solid compound to equilibrate with the solvent of interest until the solution is saturated.

Experimental Workflow: Shake-Flask Method

Below is a detailed, step-by-step protocol for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.45 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure that a saturated solution is formed and some solid remains undissolved.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24 to 48 hours. Visual inspection should confirm the presence of undissolved solid at the end of the equilibration period.

-

Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm PTFE syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO or the solvent being tested).

-

Create a series of calibration standards by diluting the stock solution.

-

Analyze the calibration standards and the filtered sample by HPLC. A reverse-phase C18 column is typically suitable. The mobile phase and detection wavelength should be optimized for the compound.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the filtered sample by interpolating its peak area on the calibration curve.

-

-

Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.

Causality and Self-Validation in Experimental Choices

-

Choice of Shake-Flask Method: This method is chosen for its ability to determine thermodynamic solubility, which represents the true equilibrium state and is crucial for understanding the compound's behavior in formulation and biopharmaceutical studies.

-

Equilibration Time: A 24-48 hour equilibration period is necessary to ensure that the dissolution process has reached a true equilibrium. Shorter times may lead to an underestimation of the solubility.

-

Use of Filtration: Filtration is a critical step to remove any undissolved microparticles that could lead to an overestimation of the solubility. The choice of a PTFE filter is based on its chemical inertness to a wide range of organic solvents.

-

HPLC Quantification: HPLC provides a highly sensitive and specific method for quantifying the concentration of the dissolved compound, ensuring accuracy and reliability of the results. The use of a calibration curve provides a self-validating system for the quantification.

Conclusion

The solubility of this compound in organic solvents is a key parameter for its successful application in drug discovery and development. While theoretical predictions provide a useful starting point, this guide emphasizes the necessity of rigorous experimental determination. The provided shake-flask protocol offers a robust and reliable method for obtaining accurate thermodynamic solubility data. A comprehensive understanding of the solubility profile of this and other halogenated indoles will empower researchers to make informed decisions in lead optimization, formulation development, and ultimately, the advancement of new therapeutic agents.

References

- 1. 7-BROMO-5-CHLOROINDOLE CAS#: 292636-08-9 [m.chemicalbook.com]

- 2. capotchem.com [capotchem.com]

- 3. PubChemLite - this compound (C8H5BrClN) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.ws [chem.ws]

- 6. researchgate.net [researchgate.net]

- 7. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 7-Bromo-5-chloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the critical stability and storage considerations for 7-Bromo-5-chloro-1H-indole, a key heterocyclic building block in modern medicinal chemistry. Synthesizing data from analogous halogenated indoles and established principles of chemical stability, this document offers a framework for maintaining the integrity of this compound, ensuring the reliability and reproducibility of research and development outcomes.

Introduction: The Significance of Halogenated Indoles

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Halogenation, particularly with bromine and chlorine, is a widely employed strategy to modulate the physicochemical and biological properties of indole derivatives. These modifications can significantly alter a compound's lipophilicity, metabolic stability, and target binding interactions, making molecules like this compound valuable intermediates in the synthesis of novel therapeutic agents.[1] However, the very features that impart desirable pharmacological properties can also influence the compound's stability. Understanding and controlling the factors that affect the stability of this compound is therefore paramount for any researcher or organization utilizing this compound.

Physicochemical Properties and Inherent Stability

While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and data on similar compounds. It is an off-white to light yellow solid.[2] The indole ring itself is a highly stable aromatic system.[3] The presence of electron-withdrawing halogen substituents (bromine and chlorine) can influence the electron density of the indole ring, which in turn affects its susceptibility to degradation.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₅BrClN | [2] |

| Molecular Weight | 230.49 g/mol | [2] |

| Boiling Point | 348.1±22.0 °C | [2] |

| Density | 1.772±0.06 g/cm³ | [2] |

| pKa | 14.42±0.30 | [2] |

These predicted values provide a baseline for understanding the compound's physical characteristics. The high boiling point suggests low volatility under standard conditions.

Key Factors Influencing the Stability of this compound

The stability of this compound is contingent on several environmental factors. Exposure to these factors can initiate degradation pathways, leading to the formation of impurities and a reduction in the compound's purity and potency.

Temperature

Elevated temperatures can accelerate the rate of chemical degradation. For many organic molecules, thermal decomposition is a primary concern. While specific thermal degradation data for this compound is unavailable, a general precautionary approach is to store it at controlled room temperature or under refrigeration, especially for long-term storage. Some suppliers recommend storage at 2-8°C under an inert atmosphere.[2]

Light (Photostability)

Many indole derivatives are susceptible to photolytic degradation upon exposure to UV or visible light.[4] The energy from light can promote oxidative or other degradative reactions. To mitigate this, this compound should always be stored in amber or opaque containers that protect it from light.

Humidity (Hydrolytic Stability)

Moisture can promote hydrolysis of susceptible functional groups. While the indole ring itself is generally stable to hydrolysis, the overall stability of the compound can be affected by the presence of water, which can act as a reactant or facilitate other degradation reactions. Therefore, it is crucial to store this compound in a dry environment, and containers should be tightly sealed to prevent moisture ingress.

pH

The pH of the environment can significantly impact the stability of indole-containing compounds, especially in solution.[5] Both acidic and basic conditions can catalyze degradation.[5] For instance, extreme pH levels can lead to the hydrolysis of ester or amide bonds if such functionalities were present in a more complex derivative.[5] While this compound lacks such readily hydrolyzable groups, the stability of the indole ring itself can be compromised under harsh pH conditions.

Oxidation

Oxidizing agents are a significant threat to the stability of many organic molecules, including indoles. The electron-rich indole nucleus can be susceptible to oxidation. Contact with atmospheric oxygen or other oxidizing agents should be minimized. Storage under an inert atmosphere (e.g., nitrogen or argon) is a recommended practice to prevent oxidative degradation, particularly for long-term storage or for high-purity reference standards.[2]

Incompatible Materials

Contact with incompatible materials can lead to chemical reactions that degrade the compound. Strong oxidizing agents and strong acids are known to be incompatible with similar halogenated indoles.[6] Care should be taken to avoid storing this compound in proximity to these substances.

Potential Degradation Pathways

Based on the chemistry of indoles and halogenated aromatic compounds, several degradation pathways can be postulated for this compound under stress conditions.

-

Oxidation: The indole ring is susceptible to oxidation, which can lead to the formation of various oxidized products. Hydroxylation of the indole ring is a common initial step in the microbial degradation of indoles and could be a potential pathway for chemical oxidation as well.[7]

-

Dehalogenation: The carbon-halogen bonds may be cleaved under certain conditions, such as in the presence of reducing agents or under certain microbial degradation pathways.[8] This would lead to the formation of des-bromo or des-chloro indole derivatives.

-

Polymerization: Under harsh conditions, such as strong acids, indole and its derivatives can be susceptible to polymerization.

Caption: Potential Degradation Pathways for this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended:

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended. | Minimizes thermal degradation.[2] |

| Light | Store in a light-resistant (amber or opaque) container. | Prevents photolytic degradation.[6] |

| Atmosphere | For long-term storage or for use as a reference standard, store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidative degradation.[2] |

| Container | Use a well-sealed container to prevent moisture and air ingress. | Protects from hydrolysis and oxidation. |

| Location | Store away from incompatible materials such as strong oxidizing agents and strong acids. | Prevents chemical reactions and degradation.[6] |

Handling Precautions:

-

Handle in a well-ventilated area to avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid generating dust during handling.

-

After handling, wash hands thoroughly.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential for developing stability-indicating analytical methods and for understanding the degradation profile of a drug substance. The following are generalized protocols for conducting forced degradation studies on this compound. These protocols should be optimized based on preliminary results.

Caption: Workflow for Forced Degradation Studies.

General Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject aliquots of the stock solution (or solid compound for thermal and photolytic studies) to the stress conditions outlined below.

-

Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization/Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis. For oxidative degradation, the reaction may be quenched if necessary.

-

Analysis: Analyze the stressed samples using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[9]

-

Comparison: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.

Specific Stress Conditions

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the mixture at room temperature and/or elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature and/or elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C) in a stability chamber. For solution-state thermal stability, heat the stock solution.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the parent compound from any degradation products.

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. Diode array detection (DAD) is useful for assessing peak purity. Mass spectrometry (MS) can be used for the identification of degradation products.

-

Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[9]

Conclusion

While this compound is a stable compound under recommended storage conditions, its integrity can be compromised by exposure to heat, light, moisture, and incompatible chemicals. For researchers, scientists, and drug development professionals, a thorough understanding of these stability factors is critical for ensuring the quality and reliability of their work. By implementing the storage and handling procedures outlined in this guide and by employing systematic stability testing through forced degradation studies, the risks of degradation can be effectively mitigated. This proactive approach to stability management will ultimately contribute to the successful advancement of research and development projects that utilize this important chemical intermediate.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 7-BROMO-5-CHLOROINDOLE CAS#: 292636-08-9 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. ijrpp.com [ijrpp.com]

- 5. researchgate.net [researchgate.net]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Bromo-5-chloro-1H-indole safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling of 7-Bromo-5-chloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated indole derivative utilized as a key intermediate in pharmaceutical synthesis.[1] Its specific molecular structure, while advantageous for certain chemical reactions, also imparts a distinct hazard profile that necessitates careful handling and a thorough understanding of its safety parameters. This guide provides an in-depth analysis of the available safety data for this compound (CAS No: 292636-08-9), moving beyond a standard Safety Data Sheet (SDS) to offer practical insights and protocols for its safe use in a research and development setting.

Hazard Identification and GHS Classification

Understanding the intrinsic hazards of a compound is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate its handling and storage requirements.

The primary concerns are acute toxicity upon ingestion or inhalation, and irritation to the skin, eyes, and respiratory tract.[2] The causality for this irritation lies in the molecule's reactivity and its ability to interact with biological macromolecules, potentially disrupting cellular function upon contact.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] |

| Skin Irritation | H315 | Causes skin irritation[2] |

| Eye Irritation | H319 | Causes serious eye irritation[2] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[2] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation[2] |

Signal Word: Warning[2]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The hierarchy of controls, starting with elimination and substitution, is the standard for chemical safety. However, in a research context where the use of this specific molecule is required, engineering controls, administrative controls, and Personal Protective Equipment (PPE) become the primary means of ensuring personnel safety.

Engineering Controls

The principal engineering control for handling this compound, which is a solid that can form dust, is a certified chemical fume hood.[3] This is non-negotiable. The fume hood's primary function is to contain and exhaust dust and vapors, preventing inhalation, which is a key route of exposure as indicated by hazard statement H332.[2] All weighing and transfer operations should be conducted within this controlled environment.

Personal Protective Equipment (PPE)

The selection of PPE must directly address the hazards identified.

-

Eye and Face Protection: Due to the serious eye irritation risk (H319), chemical safety goggles are mandatory.[4] A face shield should be worn over the goggles during procedures with a high risk of splashing or dust generation.

-

Skin Protection: Chemical-resistant gloves are required to prevent skin contact, which can cause irritation (H315).[3][5] Nitrile gloves are a common and effective choice, but it is best practice to consult a glove compatibility chart for the specific solvents being used in the procedure. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[3] A lab coat must be worn and kept fully buttoned.

-

Respiratory Protection: If for any reason work cannot be conducted within a fume hood, or if exposure limits are exceeded, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates must be used.[3]

Safe Handling, Storage, and Stability

Handling Protocols

-

Ventilation: Handle exclusively in a well-ventilated area, preferably a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[3][5]

-

Contact Avoidance: Avoid all direct contact with the substance. Do not touch skin, eyes, or clothing.[5]

-

Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]

Storage Conditions

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

-

Temperature and Atmosphere: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] The recommended storage condition is under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[1] This is to prevent potential degradation and reaction with atmospheric components.

-

Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3] Contact with these substances could lead to vigorous, exothermic reactions.

Stability and Reactivity

This compound is stable under the recommended storage conditions.[3] However, it is important to avoid moisture.[3] In the event of a fire, hazardous decomposition products may be released, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[3]

Emergency Procedures: A Self-Validating System

Emergency preparedness is a critical component of laboratory safety. The following protocols are designed to be a self-validating system, ensuring a logical and safe response to accidental exposure or release.

First-Aid Measures

The immediate response to an exposure is critical to minimizing harm.

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[3][5]

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3][5] Consult a physician.

-

Eye Contact: If the chemical enters the eyes, rinse cautiously with plenty of water for at least 15 minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3] Rinse the mouth with water and consult a physician immediately.[3]

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

Step-by-Step Spill Response Protocol:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so without spreading dust).

-

PPE: Don the appropriate PPE, including respiratory protection if necessary.

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]

-

Clean-up: Carefully sweep up the solid material, avoiding dust generation.[3] Place the material into a suitable, closed, and labeled container for disposal.[3][5]

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

-

Disposal: Dispose of the waste material through a licensed professional waste disposal service.[3]

Diagram 1: Emergency Response Workflow for this compound Exposure

Caption: Workflow for first-aid response to exposure incidents.

Physical and Chemical Properties

Knowledge of the physical and chemical properties is essential for designing experiments and for understanding the behavior of the chemical under various conditions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅BrClN | [1][6] |

| Molecular Weight | 230.49 g/mol | [1][6] |

| Appearance | Off-white to light yellow solid | [1] |

| Boiling Point | 348.1±22.0 °C (Predicted) | [1] |

| Density | 1.772±0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.42±0.30 (Predicted) | [1] |

Toxicological and Ecological Information

A significant challenge in assessing the full safety profile of many research chemicals is the lack of comprehensive toxicological and ecological data.

-

Ecological Information: There is currently no available data on the toxicity of this compound to fish, daphnia, algae, or microorganisms.[5] Its persistence, degradability, and bioaccumulative potential are also unknown.[5] Therefore, it is imperative to prevent its release into the environment, as its ecological impact is undetermined.[5]

Conclusion

This compound is a valuable research chemical with a well-defined set of hazards, including acute toxicity and significant irritant properties. Safe handling is predicated on a thorough understanding and strict adherence to the protocols outlined in this guide. The consistent use of engineering controls, appropriate personal protective equipment, and defined emergency procedures are paramount. The absence of comprehensive toxicological and ecological data reinforces the need for a cautious and contained approach to its use, ensuring the protection of both laboratory personnel and the environment.

References

Reactivity of 7-Bromo-5-chloro-1H-indole with Electrophiles: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the electrophilic substitution reactions of 7-bromo-5-chloro-1H-indole. We will dissect the electronic factors governing its reactivity, predict the regiochemical outcomes of various transformations, and provide validated experimental protocols for key reactions. This document is intended to serve as a practical resource for chemists engaged in the synthesis and functionalization of halogenated indole scaffolds.

Core Principles: Understanding the Electronic Landscape of this compound

The indole ring system is a cornerstone of numerous pharmaceuticals and natural products. Its reactivity is dominated by the electron-rich pyrrole moiety, which makes it highly susceptible to electrophilic attack.[1] In an electrophilic aromatic substitution (EAS) reaction, the indole acts as the nucleophile.[2][3]

The introduction of halogen substituents at the C5 (chloro) and C7 (bromo) positions of the benzene portion of the indole core introduces competing electronic effects. Halogens are inductively electron-withdrawing (-I effect) but can donate electron density through resonance (+M effect). For aromatic systems, the inductive effect typically dominates, leading to a general deactivation of the ring towards electrophilic attack compared to unsubstituted indole.[4][5]

Despite this deactivation, the fundamental regioselectivity of the indole ring system is preserved. Electrophilic attack overwhelmingly occurs at the C3 position.[1][6][7] This preference is rooted in the stability of the cationic intermediate (the arenium or Wheland intermediate). Attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromatic sextet of the benzene ring, a stabilization pathway unavailable to the intermediate formed from attack at C2.[6][7]

Diagram: Predicted Regioselectivity of Electrophilic Attack

The following diagram illustrates the primary site of electrophilic functionalization on the this compound core, which is predicted to be the C3 position due to the inherent electronic properties of the indole nucleus.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. electrophilic substitution reactions: Topics by Science.gov [science.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

The Strategic Utility of 7-Bromo-5-chloro-1H-indole in Modern Pharmaceutical Synthesis: A Technical Guide

Abstract

The indole scaffold remains a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of biologically active compounds. Within the diverse family of functionalized indoles, dihalogenated derivatives such as 7-Bromo-5-chloro-1H-indole represent a class of exceptionally versatile intermediates. The strategic placement of two distinct halogens on the benzenoid ring offers medicinal chemists a powerful toolkit for controlled, regioselective molecular elaboration. The bromine atom at the C-7 position serves as a prime handle for palladium-catalyzed cross-coupling reactions, while the chlorine atom at C-5 modulates the electronic properties of the indole core, influencing both reactivity and the pharmacokinetic profile of derivative compounds. This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its application in the construction of complex pharmaceutical architectures, with a particular focus on the synthesis of kinase inhibitors.

Introduction: The Architectural Advantage of Dihalogenated Indoles

In the landscape of drug discovery, the indole nucleus is a privileged scaffold, forming the core of numerous approved therapeutics. The functionalization of this core is a key strategy for modulating biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Halogenation, in particular, is a widely employed tactic. Halogen atoms can act as bioisosteres for other functional groups, participate in halogen bonding with protein targets, and serve as synthetic handles for further diversification.

This compound is a prime example of a strategically designed building block.[1] The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions allows for sequential and site-selective modifications. The C-7 bromine is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, enabling the introduction of diverse aryl, heteroaryl, alkyl, alkynyl, and amino moieties.[1] The electron-withdrawing nature of both halogens also influences the acidity of the N-H proton and the nucleophilicity of the C-3 position of the pyrrole ring.

Synthesis and Characterization

While multiple synthetic routes to halogenated indoles exist, a common and effective strategy for the preparation of this compound involves the regioselective bromination of a pre-existing chloroindole. A plausible and efficient approach is the direct bromination of 7-chloro-1H-indole.

Proposed Synthesis: Regioselective Bromination of 7-chloro-1H-indole

The rationale for this approach lies in the directing effects of the substituents on the indole ring. The pyrrole nitrogen is a powerful activating group, directing electrophiles primarily to the C-3 position. To achieve bromination on the benzene ring, the C-3 position is often protected, or specific brominating agents and conditions are chosen to favor benzenoid substitution. In the case of 7-chloro-1H-indole, the chlorine atom is an ortho-, para-director. The C-5 position is para to the chlorine, making it a sterically accessible and electronically favorable site for electrophilic attack.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 7-chloro-1H-indole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, pour the reaction mixture into ice-water and stir for 15 minutes to precipitate the crude product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Spectroscopic Characterization (Predicted)

While a publicly available, experimentally verified spectrum for this compound is not readily found, a highly accurate prediction can be made based on the analysis of structurally similar compounds and the known effects of substituents on NMR spectra.

Table 1: Predicted Physicochemical and Spectroscopic Data for this compound

| Property | Predicted Value |

| Molecular Formula | C₈H₅BrClN |

| Molecular Weight | 230.49 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~8.2 (br s, 1H, N-H), ~7.5 (d, 1H, H-4), ~7.3 (t, 1H, H-2), ~7.2 (d, 1H, H-6), ~6.5 (m, 1H, H-3) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | ~135.5 (C-7a), ~129.0 (C-5), ~125.0 (C-2), ~124.5 (C-4), ~121.0 (C-6), ~115.0 (C-7), ~113.0 (C-3a), ~103.0 (C-3) |

| Mass Spectrometry (EI) | m/z 229/231/233 (M⁺) corresponding to isotopic pattern of Br and Cl |

Justification for Predicted NMR Spectra:

-

¹H NMR: The N-H proton is expected to be a broad singlet in the downfield region. The protons on the benzene ring (H-4 and H-6) will appear as doublets, with their chemical shifts influenced by the adjacent halogens. H-4, being ortho to the bromine, is expected to be the most downfield of the aromatic protons. The protons on the pyrrole ring (H-2 and H-3) will show their characteristic chemical shifts, with H-3 being more upfield.

-

¹³C NMR: The carbon atoms attached to the halogens (C-5 and C-7) will be significantly shifted. The other aromatic and pyrrole carbons will resonate in their expected regions, with their precise shifts determined by the combined electronic effects of the two halogen substituents.

Reactivity and Pharmaceutical Applications